molecular formula C19H26FN3O2 B2492970 2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide CAS No. 1421494-85-0

2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide

Cat. No.: B2492970
CAS No.: 1421494-85-0
M. Wt: 347.434
InChI Key: OBSUDEIPNJMFNP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex structure incorporating cyclopentyl, fluorophenyl, and imidazolidinone moieties, which are common pharmacophores in drug discovery. The presence of the 2-oxoimidazolidin-1-yl group suggests potential for interaction with various enzymatic targets, as similar structures are known to exhibit inhibitory activity. For instance, some imidazolidinone derivatives have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic diseases . Likewise, the 3-fluorophenyl group is a frequent component in compounds designed to optimize binding affinity and metabolic stability. This compound is provided exclusively for research and laboratory use. It is intended for in vitro studies and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel bioactive molecules. Its primary applications include target identification, hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating mechanisms of action in biochemical pathways. Specific research on its pharmacokinetics, metabolism, and full biological profile should be conducted by the purchasing researcher. Handle this product with care, using appropriate personal protective equipment and following standard laboratory safety protocols.

Properties

IUPAC Name

2-cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c20-16-7-3-6-15(10-16)11-17(23-9-8-21-19(23)25)13-22-18(24)12-14-4-1-2-5-14/h3,6-7,10,14,17H,1-2,4-5,8-9,11-13H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUDEIPNJMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the oxoimidazolidinyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives, focusing on structural variations, synthetic strategies, and biological activities.

Structural and Functional Group Variations
Compound Name (or Identifier) Key Substituents/Moieties Molecular Weight (g/mol) Notable Features Source (Evidence)
Target Compound Cyclopentyl, 3-fluorophenyl, 2-oxoimidazolidin Not reported Combines lipophilic cyclopentyl with polar imidazolidinone; fluorophenyl enhances electronic properties. -
DDU86439 3-Fluorophenyl, indazole, dimethylaminopropyl Not reported TRYS inhibitor (EC50: 6.9 µM); fluorophenyl and indazole critical for target binding.
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazolyl 300.17 Dichlorophenyl enhances halogen bonding; thiazole enables coordination chemistry.
40000–40006 Series Varied R groups (H, Cl, Br, CH3, OCH3, NO2) Not reported Substituent-dependent activity; electron-withdrawing groups (e.g., NO2) modulate reactivity.
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Cyclopropyl, trifluoromethyl, pyrazole 327.28 Trifluoromethyl and pyrazole improve metabolic stability; fluorophenyl aids pharmacokinetics.

Key Observations :

  • Fluorinated Aromatic Rings : The 3-fluorophenyl group in the target compound and DDU86439 enhances electronic interactions (e.g., dipole effects) and bioavailability, a common strategy in drug design .
  • Heterocyclic Moieties : The 2-oxoimidazolidin in the target compound contrasts with indazole (DDU86439), thiazole (), and pyrazole (). These heterocycles influence solubility, binding affinity, and metabolic pathways.
  • Alkyl Substituents: Cyclopentyl (target) vs.

Biological Activity

2-Cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H24FN3O2\text{C}_{18}\text{H}_{24}\text{F}\text{N}_3\text{O}_2

Research indicates that this compound exerts its biological effects primarily through modulation of specific biochemical pathways. Notably, it has been identified as a potential inhibitor of certain enzymes involved in lipid metabolism, which may contribute to its therapeutic effects in conditions related to lipid dysregulation.

Enzyme Inhibition

  • CYP17 Inhibition : The compound has been noted for its inhibitory action on CYP17, an enzyme critical in steroidogenesis. This inhibition could have implications for the treatment of hormone-sensitive conditions such as prostate cancer .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications, particularly in metabolic disorders and cancer treatment.

Metabolic Disorders

The compound shows promise in addressing conditions such as:

  • Diabetes : It may improve insulin sensitivity and glucose tolerance, making it a candidate for Type II diabetes management .
  • Obesity : Its role in modulating lipid levels may provide benefits in weight management strategies .

Cancer Treatment

The inhibition of CYP17 positions this compound as a potential therapeutic agent in prostate cancer treatment. The modulation of androgen levels could lead to reduced tumor growth and improved patient outcomes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : Laboratory studies demonstrated that this compound effectively reduced lipid accumulation in cell lines, indicating its potential as a lipid-lowering agent.
  • Animal Models : In vivo studies using rodent models have shown significant improvements in metabolic parameters when treated with this compound, including reduced blood glucose levels and improved lipid profiles.

Data Table: Summary of Biological Activities

Activity AreaObserved EffectsReference
Lipid MetabolismInhibition of CYP17; reduction in triglycerides
Diabetes ManagementImproved insulin sensitivity; lower blood glucose
Cancer TreatmentPotential reduction in tumor growth via androgen modulation

Q & A

Q. What are the established synthetic routes for 2-cyclopentyl-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the imidazolidinone core via cyclization of urea derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the 3-fluorophenylpropyl moiety using nucleophilic substitution or reductive amination.
  • Step 3 : Acetamide coupling via activation of the carboxylic acid (e.g., using HATU or EDCI) with the cyclopentylamine derivative.
    Key intermediates include the 2-oxoimidazolidin-1-ylpropylamine intermediate and the cyclopentylacetic acid precursor. Reaction optimization may require temperature control (e.g., 0–5°C for amide coupling) and purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should resolve signals for the cyclopentyl group (δ ~1.5–2.5 ppm, multiplet), fluorophenyl aromatic protons (δ ~6.8–7.4 ppm), and imidazolidinone carbonyl (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS should match the molecular ion ([M+H]⁺) with an error <5 ppm.
  • HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water gradients. Orthogonal methods (e.g., IR for carbonyl verification) are recommended for cross-validation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro enzyme inhibition assays : Test against targets like kinases or proteases, using fluorogenic substrates or ADP-Glo™ assays.
  • Cell viability assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Strategies include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or thermal shift assays for target engagement.
  • Proteome-wide profiling : Employ chemical proteomics to identify unintended targets.
  • Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .

Q. What strategies optimize the synthetic yield of this compound?

  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation.
  • Temperature control : Employ microwave-assisted synthesis to accelerate reaction rates while maintaining selectivity.
  • Workflow integration : Implement in-line FTIR or PAT (process analytical technology) for real-time monitoring .

Q. How does the fluorophenyl group influence the compound’s pharmacokinetic properties?

  • Metabolic stability : The fluorine atom reduces oxidative metabolism by CYP450 enzymes, as shown in liver microsome assays.
  • Lipophilicity : LogP values (predicted or measured via shake-flask method) correlate with improved blood-brain barrier penetration in rodent models.
  • SAR studies : Compare with non-fluorinated analogs to quantify fluorine’s impact on target binding (e.g., ΔΔG calculations via ITC or molecular docking) .

Q. What advanced techniques characterize this compound’s interactions with biological targets?

  • X-ray crystallography : Co-crystallize with the target protein (e.g., kinase domain) to resolve binding modes.
  • Cryo-EM : Visualize interactions in complex with membrane-bound receptors (e.g., GPCRs).
  • NMR titration : Map binding epitopes by monitoring chemical shift perturbations in 2D ¹H-¹⁵N HSQC spectra .

Q. How can researchers address solubility challenges in in vivo studies?

  • Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in vivo.
  • Co-solvent systems : Optimize PEG-400/water or Captisol® mixtures for intravenous administration .

Methodological Notes

  • Data validation : Always cross-reference synthetic yields, spectral data, and bioactivity with peer-reviewed studies (e.g., Journal of Medicinal Chemistry) rather than commercial databases.
  • Ethical compliance : Adhere to OECD guidelines for preclinical testing and animal welfare protocols.

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